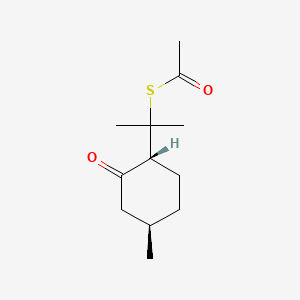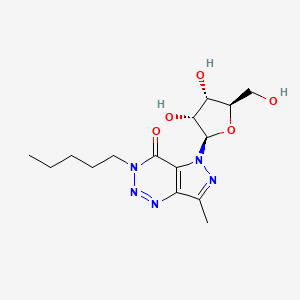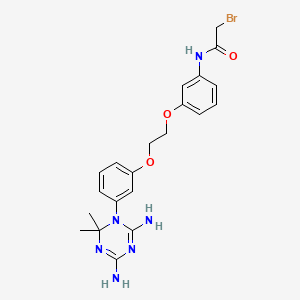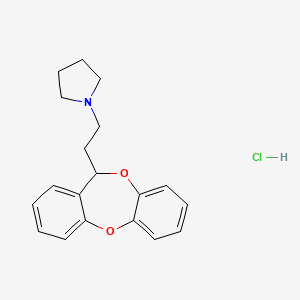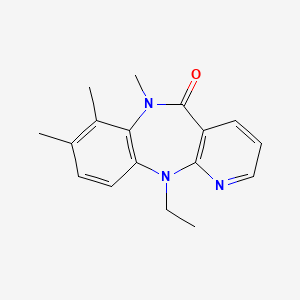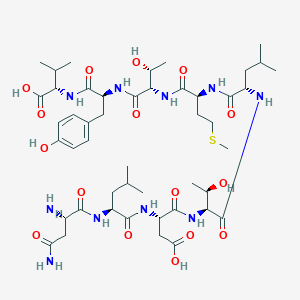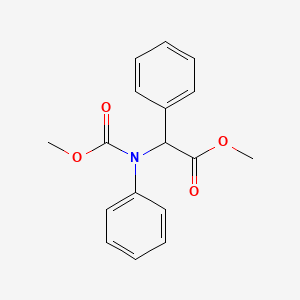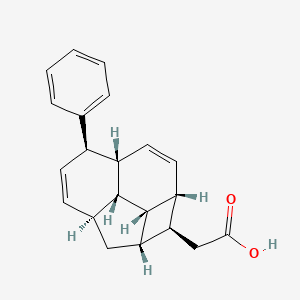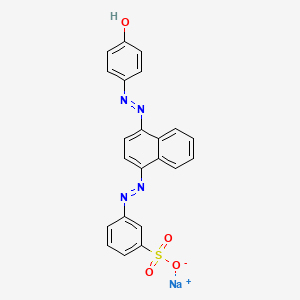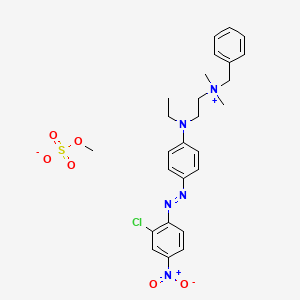
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an azo group, a chloro-nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Quaternization: The azo compound is then reacted with N,N-dimethylethanolamine to introduce the quaternary ammonium group.
Methylation: Finally, the compound is methylated using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for quaternization and methylation to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves:
Molecular Targets: The azo group interacts with cellular components, leading to various biochemical effects.
Pathways Involved: The compound can induce oxidative stress, disrupt cellular membranes, and interfere with enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 2-Chloro-4-nitrophenyl isothiocyanate
- 4-Chloro-2-nitrophenyl methylcarbamate
Uniqueness
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
35714-88-6 |
|---|---|
Formule moléculaire |
C26H32ClN5O6S |
Poids moléculaire |
578.1 g/mol |
Nom IUPAC |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C25H29ClN5O2.CH4O4S/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;1-5-6(2,3)4/h5-15,18H,4,16-17,19H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
CWWALSYGYWFTOW-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



